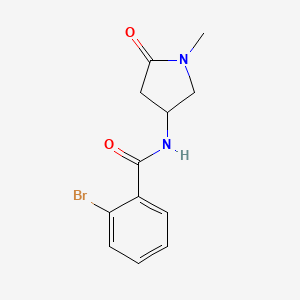

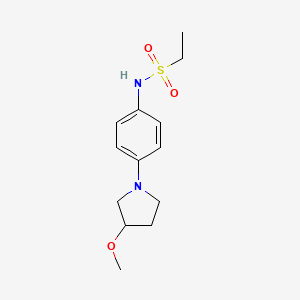

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C8H8BrNO . It is a derivative of benzamide, which is a compound containing a benzoyl functional group attached to an amide .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide and its derivatives have been explored for their synthesis and structural characterization. For instance, research conducted by Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, highlighting the importance of molecular interactions and the stabilization of compounds through hydrogen bonds and π-interactions. This research underscores the utility of such compounds in understanding intermolecular interactions and the development of materials with specific physical properties (Saeed et al., 2020).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, benzamide derivatives, including those related to 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide, have been synthesized and characterized for their potential as pharmaceutical agents. For example, the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives have been documented, indicating the exploration of these compounds in drug development, particularly as CCR5 antagonists, which are significant in the context of HIV infection and cancer research (Cheng De-ju, 2014).

Advanced Materials and Chemical Synthesis

The chemical properties of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide and related compounds have also been leveraged in the synthesis of advanced materials. Research demonstrates the utility of these compounds in facilitating novel synthetic pathways, such as the microwave-promoted synthesis of benzamide derivatives, showcasing the efficiency and eco-friendliness of such methods in producing materials with potential applications in various fields including electronics, photonics, and nanotechnology (A. Saeed, 2009).

Analytical and Biochemical Research

In analytical and biochemical contexts, derivatives of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide are studied for their interaction with biological molecules and potential therapeutic effects. For instance, the study of nonaqueous capillary electrophoresis of imatinib mesylate and related substances highlights the role of such compounds in the analysis and quality control of pharmaceuticals, demonstrating their importance in ensuring the purity and efficacy of drugs (Lei Ye et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAGDBFETYNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)

![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)

![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)